![molecular formula C7H4BrN3O2 B1525342 5-bromo-3-nitro-1H-pirrolo[3,2-b]piridina CAS No. 1190311-16-0](/img/structure/B1525342.png)
5-bromo-3-nitro-1H-pirrolo[3,2-b]piridina
Descripción general
Descripción
5-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a nitro group attached to a pyrrolopyridine core
Aplicaciones Científicas De Investigación
5-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
This compound belongs to the 7-azaindoles derivatives, a major category of compounds known for their widespread biological activities .
Mode of Action
It’s known that the compound was obtained by a one-step substitution reaction .
Result of Action
Some studies suggest that similar compounds can significantly reduce the migration and invasion abilities of certain cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common approach is the bromination of 1H-pyrrolo[3,2-b]pyridine followed by nitration. The reaction conditions for bromination usually involve the use of bromine (Br2) in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination. Subsequent nitration is achieved by treating the brominated compound with a nitrating agent such as nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reduction reactions can be performed using reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolopyridines.
Comparación Con Compuestos Similares
5-bromo-1H-pyrrolo[2,3-b]pyridine
3-nitro-1H-pyrrolo[3,2-b]pyridine
5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Propiedades
IUPAC Name |
5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-2-1-4-7(10-6)5(3-9-4)11(12)13/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIVXCNQVWQXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


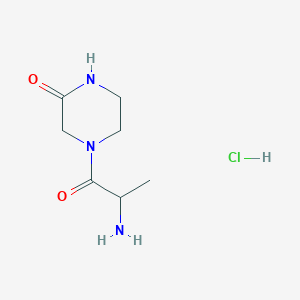
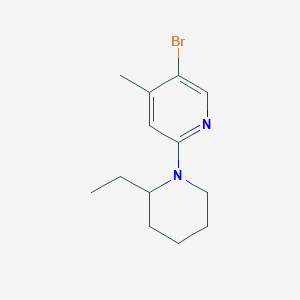
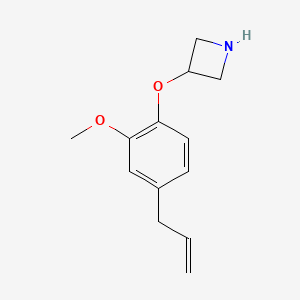

![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)
![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)
![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)
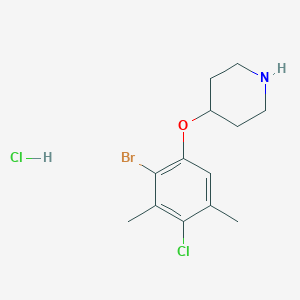
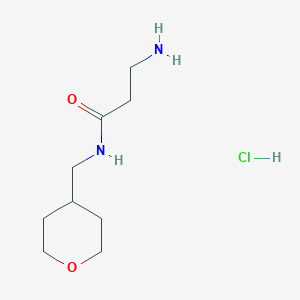
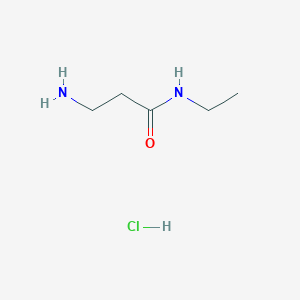
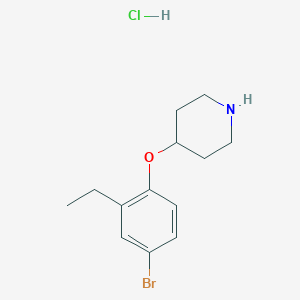
![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)
